1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene
CAS No.: 1807244-80-9
Cat. No.: VC2960799
Molecular Formula: C8H4BrF5O2
Molecular Weight: 307.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807244-80-9 |
|---|---|
| Molecular Formula | C8H4BrF5O2 |
| Molecular Weight | 307.01 g/mol |
| IUPAC Name | 4-bromo-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H4BrF5O2/c9-4-1-2-5(16-8(12,13)14)6(3-4)15-7(10)11/h1-3,7H |
| Standard InChI Key | OYCPVIPLYSDHLU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)OC(F)F)OC(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)OC(F)F)OC(F)(F)F |
Introduction
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by its complex molecular structure. It contains a benzene ring substituted with a bromine atom, a difluoromethoxy group, and a trifluoromethoxy group. This arrangement of functional groups contributes to its unique chemical properties and reactivity patterns, making it significant in organic synthesis and medicinal chemistry.
Synthesis and Preparation
The synthesis of 1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene typically involves multiple steps, including the introduction of the difluoromethoxy and trifluoromethoxy groups onto a benzene ring already substituted with a bromine atom. Industrial-scale production may utilize batch processes or continuous flow reactors to optimize reaction conditions and efficiency.
Synthesis Steps
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Starting Material Preparation: The initial step involves preparing the appropriate benzene derivative with the desired substitution pattern.
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Introduction of Fluorinated Groups: The difluoromethoxy and trifluoromethoxy groups are introduced using specific reagents under controlled conditions.
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Purification: The final product is purified using techniques such as chromatography to achieve high purity.
Chemical Reactivity and Applications
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene participates in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. Its halogenated structure enhances its reactivity, making it useful in organic synthesis and medicinal chemistry.
Reaction Types
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Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
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Cross-Coupling Reactions: Useful in forming complex molecules through palladium-catalyzed reactions.
Applications
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Pharmaceuticals: Potential candidate for drug development due to its metabolic stability and bioactivity.
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Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Interactions and Mechanism of Action
The compound's mechanism of action involves interaction with biological targets such as enzymes or receptors. The presence of halogen atoms enhances its ability to form stable complexes with these targets, potentially leading to enzyme inhibition or receptor modulation.
Biological Activities
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Enzyme Inhibition: May inhibit enzyme activity by binding to active sites.
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Receptor Modulation: Can modulate receptor functions, affecting signaling pathways.
Safety and Handling
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene requires careful handling due to its halogenated nature. It is relatively stable under standard laboratory conditions but may pose environmental hazards.
Safety Information
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Toxicity: Potential environmental hazards due to its halogenated structure.
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Handling Precautions: Use protective equipment and follow safety protocols when handling.
Comparison with Similar Compounds
1-Bromo-3-difluoromethoxy-4-(trifluoromethoxy)benzene is distinct from other halogenated benzene derivatives due to its specific combination of functional groups.
Comparison Table
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-4-difluoromethoxy-3-(trifluoromethoxy)benzene | CHBrFO | Different substitution pattern |
| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | Lacks difluoromethoxy group |
| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene | Not specified | Contains a bromopropyl group |
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